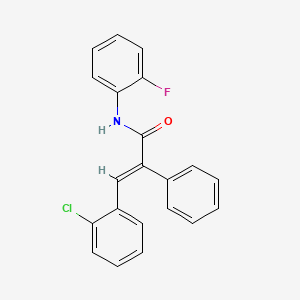![molecular formula C18H22O3 B4967863 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its anticancer activity by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. One of the primary targets of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is Bruton's tyrosine kinase (BTK), which plays a critical role in the B-cell receptor signaling pathway. By inhibiting BTK, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also inhibits other kinases, such as FLT3 and ITK, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and ITK. In preclinical studies, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several advantages for lab experiments, including its potent inhibitory activity against several kinases, its ability to enhance the activity of other anticancer agents, and its favorable pharmacokinetic properties. However, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One direction is to further evaluate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its potential toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene in patients with various types of cancer.
Métodos De Síntesis
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves several steps, starting with the reaction of 3-ethoxyphenol with 2-bromoethyl ether to form the intermediate compound 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the final product, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. The purity and yield of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, which makes it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRRCZRIDMIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

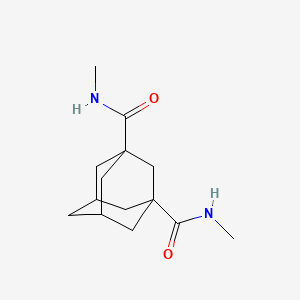
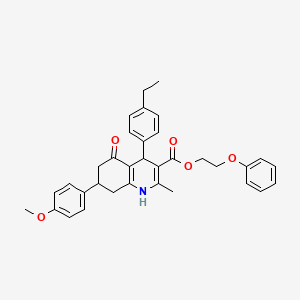
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
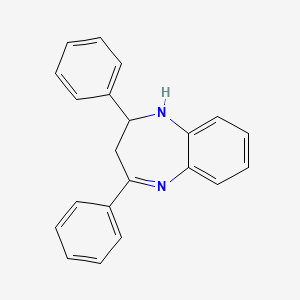
![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
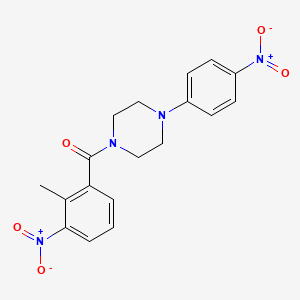
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
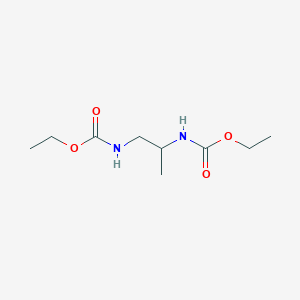

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
